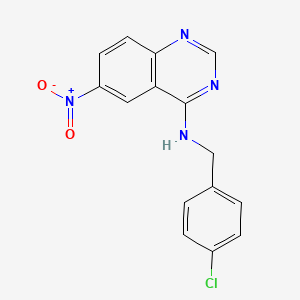

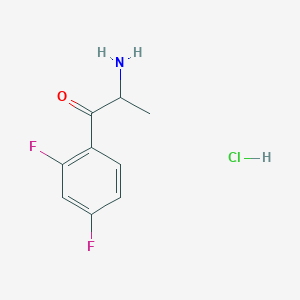

![molecular formula C19H15ClN6O5 B2559403 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 921889-68-1](/img/structure/B2559403.png)

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is a pyrimidine fused to a pyrazole ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. For instance, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a key feature of this molecule .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions. For example, they can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those related to pyrazolo[3,4-d]pyrimidine structures, have been reviewed for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promising results in preclinical testing stages. Their structural features are of interest for synthesizing compounds with various biological properties, suggesting potential antitumor applications for related compounds (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Pathways of Pyranopyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, which share a core similarity with pyrazolo[3,4-d]pyrimidine, is crucial for medicinal and pharmaceutical industries. These scaffolds have broad applicability in drug development due to their bioavailability and synthetic versatility. Recent studies have focused on developing these scaffolds using hybrid catalysts, highlighting their importance in synthesizing lead molecules for medicinal purposes (Parmar, M. P., Vala, R. M., & Patel, H., 2023).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold is another closely related structure, exhibiting a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostics. The structure-activity relationship (SAR) studies around this scaffold have generated significant interest, pointing towards its versatility in drug discovery and potential areas for further exploration (Cherukupalli, S., Karpoormath, R., Chandrasekaran, B., Hampannavar, G., Thapliyal, N., & Palakollu, V. N., 2017).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are noteworthy for their biological importance and versatility as synthetic intermediates. These compounds exhibit functionalities vital in medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif's utility in advanced chemistry and drug development investigations further underscores the potential research applications of structurally related compounds (Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K., 2019).

Future Directions

The future directions for “N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide” and related compounds could involve further exploration of their therapeutic potential. For instance, pyrrolo[2,3-d]pyrimidine linked hybrids have been studied for their potential as α-amylase inhibitors, which could be useful in the treatment of diabetes .

Properties

IUPAC Name |

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O5/c20-13-3-1-2-12(8-13)10-24-11-22-17-14(19(24)28)9-23-25(17)7-6-21-18(27)15-4-5-16(31-15)26(29)30/h1-5,8-9,11H,6-7,10H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAMZQZCVAPEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

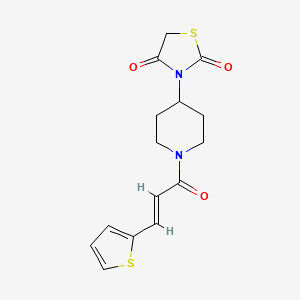

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)

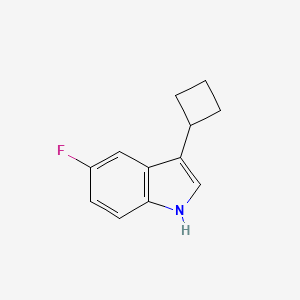

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)

![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)

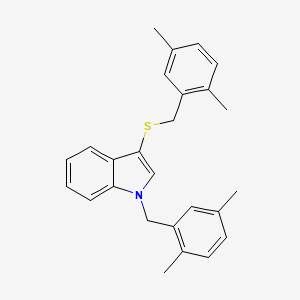

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)